![molecular formula C10H5Cl2N3O2S B2416526 2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine CAS No. 1533867-24-1](/img/structure/B2416526.png)
2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine: is a chemical compound with the molecular formula C10H5Cl2N3O2S and a molecular weight of 302.14 g/mol . This compound is characterized by the presence of two chlorine atoms, a nitrophenyl group, and a sulfanyl group attached to a pyrimidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine typically involves the reaction of 2,5-dichloropyrimidine with 4-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Hydrogen peroxide (H2O2), acetic acid.
Major Products Formed:
Substitution: Formation of various substituted pyrimidines.
Reduction: Formation of 2,5-dichloro-4-[(4-aminophenyl)sulfanyl]pyrimidine.
Oxidation: Formation of 2,5-dichloro-4-[(4-nitrophenyl)sulfonyl]pyrimidine.
Scientific Research Applications
Chemistry: 2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
- 2,5-Dichloro-4-[(4-aminophenyl)sulfanyl]pyrimidine
- 2,5-Dichloro-4-[(4-nitrophenyl)sulfonyl]pyrimidine
- 2,5-Dichloro-4-[(4-methylphenyl)sulfanyl]pyrimidine
Uniqueness: 2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine is unique due to the presence of both nitrophenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,5-dichloro-4-(4-nitrophenyl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O2S/c11-8-5-13-10(12)14-9(8)18-7-3-1-6(2-4-7)15(16)17/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDYHWHDLYGDDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=NC(=NC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

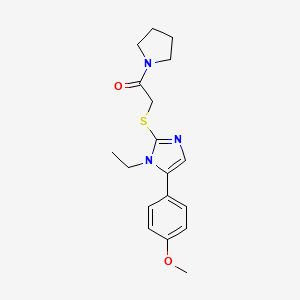
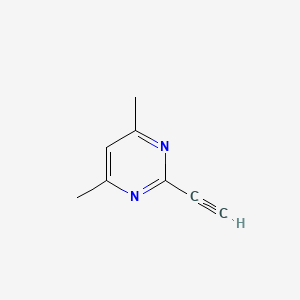
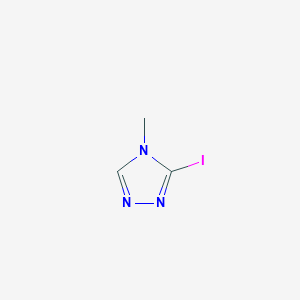
![N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2416449.png)
![3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2416450.png)

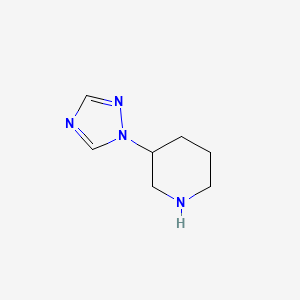
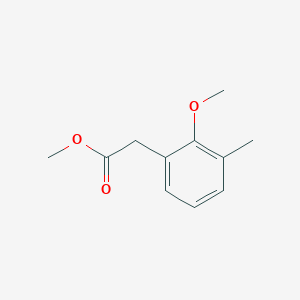
![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2416457.png)
![2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2416460.png)
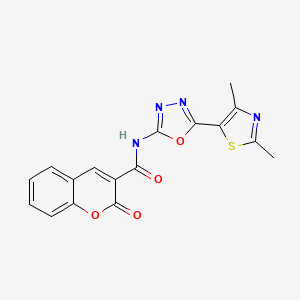
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2416465.png)

